五氯化铼

描述

Synthesis Analysis

- Rhenium pentachloride acts as a Lewis acid, efficiently catalyzing Friedel-Crafts reactions. It is effective in alkylating aromatic rings with olefins or alkyl halides, as demonstrated in the synthesis of s-butylbenzene from ethylene and benzene (Tsuji, Nogi, & Morikawa, 1966).

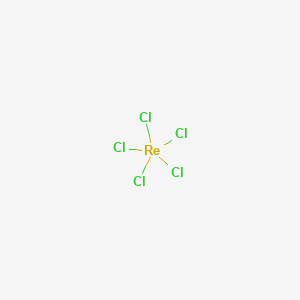

Molecular Structure Analysis

- The molecular structure of rhenium pentachloride has been analyzed through various complex formations. For example, the structure of trans-dichlorobis(pentane-2,4-dionato)rhenium(IV) was elucidated using X-ray diffraction, showing its coordination in a distorted octahedral geometry (Brown, Lock, & Wan, 1973).

Chemical Reactions and Properties

- Rhenium pentachloride undergoes reduction by nitriles to form tetrachlorobis(alkanonitrile)rhenium(IV). It participates in various complex formation reactions, including those involving primary aromatic amines and alcohols (Rouschias & Wilkinson, 1968).

Physical Properties Analysis

- The solvated rhenium oxochlorides, such as ReO(3)Cl(THF)(2) and ReOCl(4)(THF), derived from rhenium pentachloride, have been characterized by their distinct crystal structures and IR data, providing insights into the physical properties of rhenium-based compounds (Noh & Girolami, 2007).

Chemical Properties Analysis

- Reactions of rhenium pentachloride with different agents lead to a variety of products, reflecting its versatile chemical properties. For instance, its reaction with sulphur dioxide or arsenic(III) oxide results in mixtures of rhenium(VI) oxide tetrachloride and rhenium(III) chloride (Edwards & Ward, 1970).

科研应用

催化性质:五氯化铼在弗里德尔-克拉夫茨反应中表现出高效的催化性质,这种反应在有机合成中常用。它促进了芳香环与烯烃或烷基卤化物的顺利烷基化。它还在烯烃的寡聚化以及乙炔的环化和寡聚化中显示出潜力 (Tsuji, Nogi, & Morikawa, 1966)。

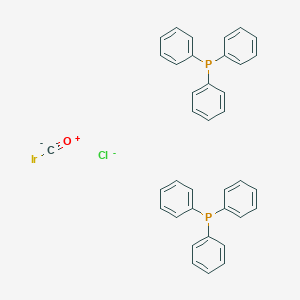

复杂阴离子的形成:当五氯化铼溶解在盐酸中时,它参与了复杂阴离子如Cs2ReOCl5的形成。这个过程对研究铼(VI)盐很重要 (Colton, 1965)。

薄膜生长:五氯化铼已被用于原子层沉积,用于生长铼金属和铼氮化物薄膜。由于其导电性能,这些薄膜在电子学和其他行业中有应用 (Hämäläinen et al., 2018)。

铼-腈配合物:它被腈还原后形成铼(IV)配合物。这些配合物已被研究用于各种化学反应的潜在应用 (Rouschias & Wilkinson, 1968)。

分解研究:对五氯氧合铼(VI)的分解研究导致了在不同氧化态下发现各种铼配合物,这对于探索新化合物很重要 (Hołyńska & Lis, 2014)。

配位化学:它在研究不同溶液中铼(V)的配位物种中起到了重要作用。了解这些物种有助于开发新的化学过程和材料 (Pavlova, 1974)。

未来方向

性质

IUPAC Name |

pentachlororhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5ClH.Re/h5*1H;/q;;;;;+5/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQYTGKSBZGQMO-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Re](Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ReCl5, Cl5Re | |

| Record name | Rhenium(V) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rhenium(V)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065552 | |

| Record name | Rhenium chloride (ReCl5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green powder; [MSDSonline] | |

| Record name | Rhenium(V) chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8681 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Rhenium pentachloride | |

CAS RN |

13596-35-5 | |

| Record name | Rhenium pentachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13596-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhenium chloride (ReCl5) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013596355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhenium chloride (ReCl5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhenium chloride (ReCl5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhenium pentachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate)](/img/structure/B78075.png)